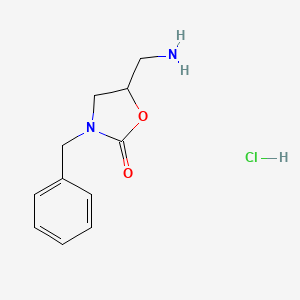

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of benzylamine with glycidol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride can be synthesized through several methods, often involving the reaction of (S)-glycidyl derivatives with amines. The synthesis typically yields high optical purity, making it suitable for pharmaceutical applications. The compound's structure includes a benzyl group and an oxazolidinone moiety, which contribute to its biological activity.

The compound has been investigated for its role as a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2). This activity suggests potential applications in treating neurological disorders such as schizophrenia and anxiety disorders.

Pharmaceutical Applications

One of the most notable applications of this compound is its role as an intermediate in the synthesis of rivaroxaban, a novel anticoagulant used to prevent venous thromboembolism.

Rivaroxaban Synthesis

Rivaroxaban is chemically related to linezolid and is utilized for its anticoagulant properties. The synthesis involves multiple steps where this compound acts as a crucial intermediate.

| Compound | Role |

|---|---|

| Rivaroxaban | Anticoagulant used in preventing venous thromboembolism |

| Linezolid | Antibacterial agent structurally related to rivaroxaban |

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds derived from this compound:

- Study on mGluR2 Modulators : Research highlighted a series of oxazolidinones that demonstrated significant modulation of mGluR2, leading to improved cognitive outcomes in preclinical models .

- Anticoagulant Development : The synthesis pathway for rivaroxaban was optimized to enhance yield and purity, demonstrating the importance of this compound in pharmaceutical manufacturing .

Mécanisme D'action

The mechanism of action of 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, used in biopolymer synthesis.

3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative with applications in compound synthesis and catalysis.

Uniqueness

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride is unique due to its oxazolidinone ring structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Activité Biologique

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride is a member of the oxazolidinone class of compounds, characterized by its unique five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name: 5-(aminomethyl)-3-benzyl-1,3-oxazolidin-2-one; hydrochloride

- Molecular Formula: C11H15ClN2O2

- Molecular Weight: 242.7 g/mol

- CAS Number: 1417637-08-1

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with glycidol, followed by cyclization to form the oxazolidinone ring. Common solvents used include methanol or ethanol, often in the presence of catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate signal transduction pathways through receptor interactions.

Antimicrobial Activity

Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial properties. Studies have shown that this compound displays activity against various bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism often involves inhibiting protein synthesis in bacteria by targeting the ribosomal subunit .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound's structure allows for interactions with key proteins involved in cell proliferation and survival pathways .

Case Study: Anticancer Activity

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Its ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease . The compound's interactions with cholinergic pathways could enhance cognitive function and memory retention.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have shown that variations in substituents on the benzyl ring affect potency and selectivity against various biological targets .

Comparative Analysis with Other Oxazolidinones

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Potential |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| 5-(Aminomethyl)-3-benzyl | High | High | Potential |

Propriétés

IUPAC Name |

5-(aminomethyl)-3-benzyl-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-6-10-8-13(11(14)15-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSXMBRSEWIXCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1CC2=CC=CC=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.